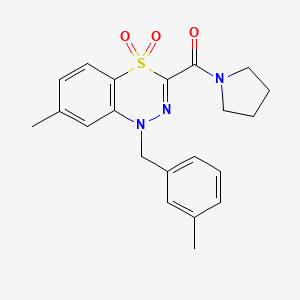

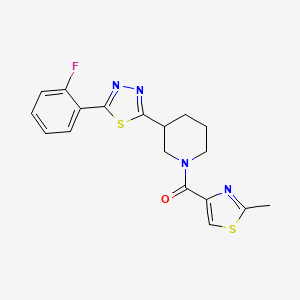

7-甲基-1-(3-甲基苄基)-3-(1-吡咯烷基羰基)-4lambda~6~,1,2-苯并噻二嗪-4,4(1H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-methyl-1-(3-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is structurally related to a class of compounds known as 4H-1,2,4-benzothiadiazine 1,1-dioxides. These compounds have been extensively studied for their ability to act as potassium channel openers, particularly K(ATP) channels, which play a crucial role in various physiological processes, including insulin secretion and vascular smooth muscle tone regulation.

Synthesis Analysis

The synthesis of related 4H-1,2,4-benzothiadiazine 1,1-dioxides involves the introduction of various substituents at the 7- and 3-positions of the benzothiadiazine ring. The nature of these substituents significantly influences the pharmacological activity of the compounds. For instance, the presence of a methyl or methoxy group at the 7-position and an ethyl or cyclobutylamino group at the 3-position has been found to yield potent inhibitors of insulin release from pancreatic B-cells . Additionally, the introduction of a fluorine atom at the 7-position and a short linear or cyclic hydrocarbon chain at the 3-position enhances the selectivity for pancreatic tissue .

Molecular Structure Analysis

The molecular structure of these benzothiadiazine dioxides is critical in determining their tissue selectivity and potency as K(ATP) channel activators. Subtle structural modifications can lead to compounds with varying affinities for pancreatic or vascular smooth muscle tissues. For example, compounds with a 7-fluoro substituent and a short alkylamino side chain at the 3-position have shown improved selectivity for pancreatic tissue, while those with a different halogen atom at the 7-position and a bulky branched alkylamino chain at the 3-position displayed strong myorelaxant activity .

Chemical Reactions Analysis

The chemical reactions involved in the activation of K(ATP) channels by these compounds have been investigated using radioisotopic and electrophysiological methods. These studies confirmed that the benzothiadiazine dioxides indeed activate K(ATP) channels, which leads to their biological effects such as inhibition of insulin secretion and vasorelaxation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzothiadiazine dioxides, such as solubility, stability, and reactivity, are influenced by the nature of the substituents at the 7- and 3-positions. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the drugs, affecting their absorption, distribution, metabolism, and excretion, as well as their interaction with the target K(ATP) channels .

科学研究应用

磷酸二酯酶 7 抑制

该化合物属于 2,1,3-苯并-和苯并噻[3,2-a]噻二嗪 2,2-二氧化物的苄基衍生物家族,被确认为第一个具有磷酸二酯酶 7 (PDE 7) 抑制特性的杂环族。这一发现将这些化合物定位为 T 细胞依赖性疾病的潜在治疗方法。通过针对在酿酒酵母中表达的人重组 PDE 7 的测试过程,某些衍生物表现出令人感兴趣的 PDE 7 效力,表明在药物开发中进一步优化有希望的方向 (Martínez 等人,2000)。

抗微生物活性

另一个应用是在杂芳基噻唑烷-2,4-二酮的合成中,其中该化合物的衍生物已被探索其对各种病原体的抗微生物活性,如金黄色葡萄球菌、普通变形杆菌和白色念珠菌。这项研究证明了该化合物作为开发新型抗微生物剂的基础的潜力,展示了其在解决传染病方面的多功能效用 (Ibrahim 等人,2011)。

分子建模和单胺氧化酶抑制

在神经精神疾病治疗领域,苯并噻二嗪衍生物已被合成并评估其对单胺氧化酶 A 和 B 的抑制活性。通过合成化学和分子建模相结合,研究人员已将特定衍生物确定为潜在的选择性抑制剂,为诸如抑郁症和焦虑症等疾病的新型疗法的开发做出贡献 (Ahmad 等人,2019)。

杂环化合物合成

该化合物还可用作合成多种杂环化合物的基础,证明了其在有机化学和药物发现中的重要性。这些合成途径能够创造出具有潜在生物活性的复杂分子,突出了该化合物在推进药物研究中的作用 (Rajesh 等人,2011)。

属性

IUPAC Name |

[7-methyl-1-[(3-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-6-5-7-17(12-15)14-24-18-13-16(2)8-9-19(18)28(26,27)20(22-24)21(25)23-10-3-4-11-23/h5-9,12-13H,3-4,10-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEGGCMYEITBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1-(3-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)

![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)